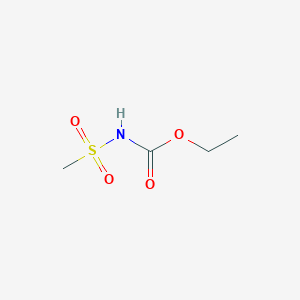
ethyl N-(methylsulfonyl)carbamate
概要
説明
ethyl N-(methylsulfonyl)carbamate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a methylsulfonyl group attached to a carbamic acid ethyl ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
Esters, including ethyl N-(methylsulfonyl)carbamate, are typically synthesized through esterification reactions. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of esters can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts, such as sulfuric acid or dry hydrogen chloride gas, is common to enhance the reaction rate and efficiency .
化学反応の分析
Types of Reactions
ethyl N-(methylsulfonyl)carbamate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Depends on the nucleophile used.
科学的研究の応用
ethyl N-(methylsulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of ethyl N-(methylsulfonyl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biochemical pathways .
類似化合物との比較
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl butyrate: An ester with a different alkyl group attached to the ester moiety.
Uniqueness
ethyl N-(methylsulfonyl)carbamate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other esters .
特性
CAS番号 |
49671-33-2 |
|---|---|
分子式 |
C4H9NO4S |
分子量 |
167.19 g/mol |
IUPAC名 |
ethyl N-methylsulfonylcarbamate |
InChI |
InChI=1S/C4H9NO4S/c1-3-9-4(6)5-10(2,7)8/h3H2,1-2H3,(H,5,6) |
InChIキー |
GRCNBRDIKVKQFM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NS(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)

![2-(4-Chloro-2-methoxyphenyl)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8774796.png)
![9-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B8774819.png)

![Ethanedione, bis[4-(diethylamino)phenyl]-](/img/structure/B8774829.png)



![N-Isopropylbenzo[d][1,3]dioxol-5-amine](/img/structure/B8774856.png)
